BenchChemオンラインストアへようこそ!

1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

Lipophilicity Medicinal Chemistry ADME Prediction

This protected heterocyclic amino acid features a unique seven-membered azepane ring with a 4-methyl,4-carboxylic acid quaternary center. The Boc protection and conformational rigidity are critical for exploring novel peptide geometries and optimizing PK properties in CNS/PROTAC projects. Standardized purity ensures reliable, high-yield incorporation into complex syntheses.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 1027512-23-7
Cat. No. B1522322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid
CAS1027512-23-7
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-5-6-13(4,7-9-14)10(15)16/h5-9H2,1-4H3,(H,15,16)
InChIKeyFUDNGUAYMRYCCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic Acid: Structure, Identity, and Core Specifications for Research Procurement


1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid (CAS 1027512-23-7) is a protected heterocyclic amino acid featuring a seven-membered azepane ring substituted with a methyl group at the 4-position and a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen . With a molecular formula of C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol, the compound is supplied as a white solid with commercial purities typically ranging from 95% to 98% . Its structural features – a saturated seven-membered ring, a quaternary methyl-substituted carboxylic acid center, and an acid‑labile Boc protecting group – define its behavior as a conformationally constrained building block for medicinal chemistry and peptide mimetic design .

Why 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic Acid Cannot Be Replaced by Common Azepane or Piperidine Analogs


The combination of a seven-membered azepane ring and a quaternary 4-methyl substituent imparts conformational rigidity and steric bulk that are absent in five- or six-membered cyclic amino acids and in unsubstituted azepane analogs . This specific architecture restricts the spatial orientation of the carboxylate and the Boc‑protected amine, directly influencing the geometry of downstream amide bonds or peptide backbones [1]. Substituting with a simpler analog – e.g., the six-membered 1‑Boc‑4‑methylpiperidine‑4‑carboxylic acid or the unmethylated 1‑Boc‑azepane‑4‑carboxylic acid – alters both the ring size and the substitution pattern, which can abrogate target binding, modify pharmacokinetic properties, or require complete re‑optimization of a synthetic route [2]. For procurement decisions, this means that generic “Boc‑cyclic amino acid” interchangeability does not apply; the exact methyl substitution on the seven-membered ring is a critical determinant of molecular function.

Quantitative Differentiation of 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic Acid Against Key Comparators


Increased Lipophilicity (LogP) Versus the Unsubstituted Azepane Analog Drives Differential Membrane Permeability and Chromatographic Behavior

The presence of the 4-methyl group raises the calculated octanol‑water partition coefficient (LogP) relative to the des‑methyl comparator 1‑Boc‑azepane‑4‑carboxylic acid, translating to higher predicted membrane permeability and altered reversed‑phase HPLC retention . In drug discovery, this difference can be exploited to fine‑tune solubility and cellular uptake without changing the core azepane scaffold.

Lipophilicity Medicinal Chemistry ADME Prediction

Molecular Weight and Steric Bulk Comparison Distinguishes Azepane from Piperidine‑Based Building Blocks

The seven-membered azepane core confers a molecular weight that is 14 Da higher than the six-membered piperidine analog (1‑(tert‑butoxycarbonyl)-4‑methylpiperidine‑4‑carboxylic acid, MW 243.30 Da) [1]. This difference, together with the larger ring size, alters the spatial disposition of the carboxylate and the Boc‑protected amine, which can affect receptor binding and metabolic stability in ways that cannot be mimicked by the smaller heterocycle.

Ring Size Effect Molecular Weight Conformational Analysis

Commercial Purity and Batch Consistency Metrics Support Reproducible Synthetic Outcomes

Across multiple vendors, 1‑(tert‑butoxycarbonyl)-4‑methylazepane‑4‑carboxylic acid is routinely supplied at ≥97% purity, with some vendors offering material at NLT 98% . In contrast, the acetyl‑protected analog 1‑acetyl‑4‑methylazepane‑4‑carboxylic acid is most commonly offered at 95% purity . Higher baseline purity minimizes the risk of side reactions, reduces the need for post‑purchase purification, and ensures that synthetic yields are not compromised by unknown impurities.

Quality Control Reproducibility Building Block

Storage and Stability Profile Aligns with Standard Boc‑Protected Amino Acid Handling, Avoiding Special Procurement Logistics

The compound is stable under standard refrigerated conditions (2–8 °C) and does not require the inert‑atmosphere or deep‑freeze handling mandated for some more labile azepane derivatives [1]. This is in contrast to the piperidine analog 1‑(tert‑butoxycarbonyl)-4‑methylpiperidine‑4‑carboxylic acid, which is noted as air‑ and heat‑sensitive and requires storage under inert gas [2]. The less restrictive storage requirements reduce procurement complexity and lower the risk of degradation during shipping and laboratory storage.

Stability Storage Condition Logistics

Procurement‑Relevant Application Scenarios for 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic Acid


Scaffold Diversification in Conformationally Constrained Peptidomimetic Libraries

The seven-membered azepane ring introduces a larger dihedral angle than piperidine or pyrrolidine analogs, enabling the exploration of novel peptide turn geometries. The quantitative LogP difference (ΔLogP ≈ +1.28 vs. unsubstituted azepane) and the 14 Da molecular weight increase relative to piperidine versions make this compound uniquely suited for generating analogs with systematically varied lipophilicity and steric profiles within a library, a key strategy for hit‑to‑lead optimization.

Synthesis of Protease Inhibitors Requiring a Quaternary Carbon Center

The 4‑methyl‑4‑carboxylic acid moiety provides a non‑epimerizable quaternary center that can serve as a stable anchor for enzyme active‑site interactions. The Boc‑protected nitrogen allows for orthogonal deprotection and subsequent functionalization, a requirement for building inhibitors of aspartyl or serine proteases where conformational rigidity is critical [1]. The ≥97% purity and standard storage conditions ensure reliable, high‑yield incorporation into complex peptidic or non‑peptidic inhibitors.

Development of Azepane‑Containing Central Nervous System (CNS) Drug Candidates

Azepane rings have been explored in the context of CNS‑active agents, including hepatitis B virus capsid assembly modulators [2]. The calculated LogP of ~2.76 for the Boc‑protected building block aligns with the desired range for blood‑brain barrier penetration. The methyl substitution differentiates this building block from the more polar unsubstituted azepane (LogP ~1.48), offering a more lipophilic entry point for CNS library synthesis without the need for additional late‑stage alkylation.

Preparation of Hydrophobic Linkers and Spacers for Targeted Protein Degradation (PROTAC) Constructs

The azepane scaffold, with its seven‑membered ring, provides a semi‑rigid linker element that can project a functional handle (the carboxylic acid) away from the ring nitrogen. The methyl group increases hydrophobicity and may improve cell permeability of the final PROTAC molecule . The ease of storage (2–8 °C, no inert gas required) and high commercial purity make this building block a practical choice for rapid parallel synthesis of linker‑diverse PROTAC candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.